Pinocembrin 7-rhamnosylglucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

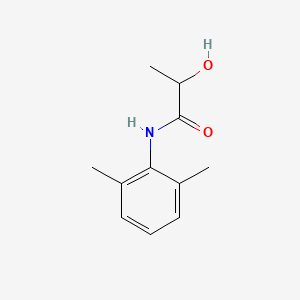

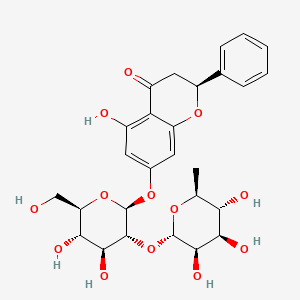

Pinocembrin 7-rhamnosylglucoside is a natural flavanone found abundantly in diverse flora across various plant families and honey . It has demonstrated potent pharmacological properties in in vitro and in vivo models .

Synthesis Analysis

Pinocembrin can be obtained by biosynthesis . The efficiency of biosynthesis can be improved by a metabolic engineering strategy and a two-phase pH fermentation strategy . Researchers have established genetically engineered E. coli to synthesize pinocembrin from glucose .Chemical Reactions Analysis

Pinocembrin poses an interest for its remarkable pharmacological activities, such as neuroprotection, anti-oxidation, and anti-inflammation . L-Phenylalanine, as a precursor compound, produces cinnamic acid under the action of phenylalanine ammonia lyase, which generates cinnamoyl-CoA under the action of CoA ligase, and adds malonyl-CoA to the reaction system to form pinocembrin chalcone under the action of chalcone synthase .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Pinocembrin demonstrates significant neuroprotective effects, particularly in relation to cerebral ischemia-reperfusion injury. Studies indicate that it can ameliorate damage induced by ischemia-reperfusion through suppressing oxidative stress, inflammatory markers, and apoptosis, as well as mitigating neurotransmitter activity changes and normalizing infarct size (Saad et al., 2015), (Zhao et al., 2014), (Shi et al., 2011).

Vascular and Cardiovascular Applications

Pinocembrin has been found to inhibit angiotensin II-induced vasoconstriction in rat aorta, suggesting potential applications in treating hypertension and cardiovascular diseases. This effect is linked to the suppression of the increase in intracellular calcium and extracellular signal-regulated kinase (ERK1/2) activation (Li et al., 2013).

Anti-Inflammatory and Immunomodulatory Properties

Studies show that pinocembrin exerts anti-inflammatory effects, evidenced by its ability to regulate the production of inflammatory cytokines and inhibit key inflammatory pathways in various models, including lung injury and allergic reactions (Soromou et al., 2012), (Gu et al., 2017).

Potential in Treating Neurodegenerative Diseases

Research suggests that pinocembrin could have therapeutic applications in neurodegenerative diseases like Alzheimer’s. It protects against beta-amyloid-induced toxicity in neurons and has been shown to inhibit key processes involved in neuronal degeneration (Liu et al., 2012).

Anti-Cancer Potential

Pinocembrin has exhibited potential anti-cancer properties, as seen in studies where it induced apoptosis and suppressed autophagy in melanoma cells. These findings suggest its application potential for melanoma therapy and possibly other cancers (Zheng et al., 2018).

Effects on Xenobiotic-Metabolizing Enzymes

Research indicates that pinocembrin affects certain xenobiotic-metabolizing enzymes, which could have implications in pharmacology and toxicology. For example, it increased heme oxygenase activity without significantly affecting other phase II enzymes or cytochrome P450 enzymes (Punvittayagul et al., 2011).

Pharmacokinetics and Biosynthesis

Advances in understanding the biosynthesis, pharmacology, and pharmacokinetics of pinocembrin shed light on its effects on diseases and potential therapeutic applications. Studies highlight its rapid absorption and ability to cross the blood-brain barrier, key factors in its efficacy in treating cerebral ischemia and other neurological conditions (Shen et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Pinocembrin is a promising phytochemical in functional food ingredient development and drug discovery in health care applications . It has been approved by China Food and Drug Administration (CFDA) as a new treatment drug for ischemic stroke and is currently in progress in phase II clinical trials . Future studies should focus on the cellular and molecular targets of pinocembrin and explore other possible applications for CNS diseases .

Eigenschaften

CAS-Nummer |

13241-31-1 |

|---|---|

Produktname |

Pinocembrin 7-rhamnosylglucoside |

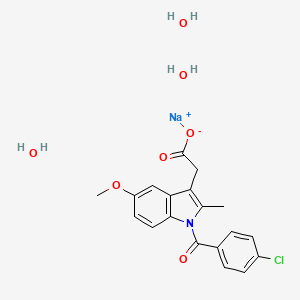

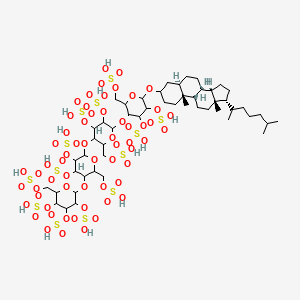

Molekularformel |

C27H32O13 |

Molekulargewicht |

564.5 g/mol |

IUPAC-Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C27H32O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-8,11,16,18,20-29,31-35H,9-10H2,1H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

InChI-Schlüssel |

UVPBNPUZWAOBQX-AFUJZTQMSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.